5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine
Overview
Description
5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-B]pyridine family
Synthetic Routes and Reaction Conditions:
Traditional Synthesis: One common synthetic route involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction typically proceeds under mild conditions and yields the desired pyrazolo[3,4-B]pyridine derivatives.
Microwave-Assisted Synthesis: Another method employs microwave irradiation to accelerate the reaction between 5-aminopyrazoles and diethyl 2-(ethoxymethylenene)-malonate. This approach often results in higher yields and shorter reaction times compared to traditional methods.
Industrial Production Methods: Industrial-scale production of this compound typically involves optimizing these synthetic routes to achieve large-scale synthesis with high purity and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical and biological properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyrazolo[3,4-B]pyridine core, leading to a diverse range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and halides are often employed, with reaction conditions varying based on the specific reagents used.
Major Products Formed:
Oxidation Products: Hydroxylated, carboxylated, and other oxygenated derivatives.
Reduction Products: Reduced forms with altered electronic properties.
Substitution Products: Derivatives with various functional groups attached to the core structure.
Mechanism of Action
Target of Action
5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that has been studied for its potential pharmacological properties Similar compounds have been found to interact with various targets, including janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 .
Mode of Action
It is known that the compound can interact with its targets, leading to changes in cellular processes . For instance, as an inhibitor of Janus kinase, it could potentially interfere with the signaling pathways that regulate cell growth and survival .
Biochemical Pathways
Based on its potential targets, it could affect various pathways, including those involved in cell growth, inflammation, and cardiovascular function .
Result of Action
Based on its potential targets, it could potentially inhibit cell growth, reduce inflammation, and modulate cardiovascular function .
Scientific Research Applications
Chemistry: In the field of chemistry, 5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being investigated for their potential to modulate biological pathways and treat various diseases.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: The compound's versatility extends to industrial applications, where it is used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a valuable component in industrial synthesis processes.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: The parent compound without the amino and methyl groups.
2H-Pyrazolo[3,4-b]pyridine derivatives: Other derivatives with different substituents on the pyrazolo[3,4-b]pyridine core.
Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.
Uniqueness: 5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine stands out due to its specific combination of amino and methyl groups, which confer unique chemical and biological properties compared to its analogs. These modifications can significantly impact its reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-methylpyrazolo[3,4-b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXGQYXXAIDTMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255640 | |
Record name | 2H-Pyrazolo[3,4-b]pyridin-5-amine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-41-8 | |
Record name | 2H-Pyrazolo[3,4-b]pyridin-5-amine, 2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[3,4-b]pyridin-5-amine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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